Cas no 1164-95-0 (Androsterone acetate)

Androsterone acetate structure
Androsterone acetate 化学的及び物理的性質
名前と識別子
-
- (3alpha,5alpha)-17-oxoandrostan-3-yl acetate
- (3alpha,5alpha,14beta)-17-oxoandrostan-3-yl acetate
- (3alpha,5alpha,8xi,9xi,14xi)-17-oxoandrostan-3-yl acetate
- (3alpha,5alpha,9beta)-17-oxoandrostan-3-yl acetate
- (3alpha,5alpha,9beta,14beta)-17-oxoandrostan-3-yl acetate
- androsterone acetate
- 5alpha-Androstan-3alpha-ol-17-one acetate
- [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
- CHEMBL2074705
- DTXSID50922041
- 1164-95-0
- NS00045984
- Acetic acid (3R,5S,8R,10S,13S)-10,13-dimethyl-17-oxo-hexadecahydro-cyclopenta[a]phenanthren-3-yl ester
- AKOS015916502
- 17-Oxoandrostan-3-yl acetate #
- [(3R,5S,10S,13S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
- EINECS 214-612-2
- BDBM50420243
- 3alpha-acetoxy-5alpha-androstan-17-one
- SCHEMBL604251
- Androsterone acetate
-
- インチ: InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,20?,21?/m0/s1
- InChIKey: FDCINQSOYQUNKB-DHDMBHIKSA-N
- ほほえんだ: CC(O[C@@H]1CCC2([C@H]3CCC4(C(CC[C@H]4[C@@H]3CC[C@H]2C1)=O)C)C)=O
計算された属性
- せいみつぶんしりょう: 332.23500
- どういたいしつりょう: 332.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 43.4
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 結晶化。高真空昇華
- PSA: 43.37000
- LogP: 4.52990
- ようかいせい: まだ確定していません。
Androsterone acetate 関連文献
-
Marco Galeotti,Michela Salamone,Massimo Bietti Chem. Soc. Rev. 2022 51 2171
-
2. 254. Steroids and the walden inversion. Part II. Derivatives of Δ5-cholestene and Δ5-androsteneC. W. Shoppee J. Chem. Soc. 1946 1147
-
Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766
-
4. 155. Modified steroid hormones. Part VIII. Some 16-bromo- and 16-chloro-derivatives of testosteroneB. Ellis,D. Patel,V. Petrow J. Chem. Soc. 1958 800
-
H. M. E. Cardwell,J. W. Cornforth,S. R. Duff,Hugo Holtermann,Robert Robinson J. Chem. Soc. 1953 361
-
6. Amino-steroids. Part III. 2- and 3-Amino-5α-androstanesC. L. Hewett,D. S. Savage J. Chem. Soc. C 1968 1134
-
Yungen Liu,Tingjie You,Hai-Xu Wang,Zhou Tang,Cong-Ying Zhou,Chi-Ming Che Chem. Soc. Rev. 2020 49 5310
-
8. Photo-induced transformations. Part 44. Formation of lactams in the photolysis of some steroidal acetylhydrazones in the presence of oxygenHiroshi Suginome,Tsutomu Uchida J. Chem. Soc. Perkin Trans. 1 1980 1356
-
Austin S. Miller,Erik J. Alexanian Chem. Sci. 2022 13 11878
-
10. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalystsSujoy Rana,Jyoti Prasad Biswas,Sabarni Paul,Aniruddha Paik,Debabrata Maiti Chem. Soc. Rev. 2021 50 243
1164-95-0 (Androsterone acetate) 関連製品
- 1164-91-6(Androstanolone acetate)
- 1239-31-2(Epiandrosterone acetate)
- 521-12-0(Dromostanolone propionate)
- 33776-88-4(Androstan-3-one,17-[(1-oxoheptyl)oxy]-, (5a,17b)- (9CI))
- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)
- 1262523-37-4((4S)-4-Fluoroglutamine)
- 946281-27-2(4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2228200-49-3(5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid)
- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)
- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
